Chlorure de 2-iodobenzènesulfonyle

Vue d'ensemble

Description

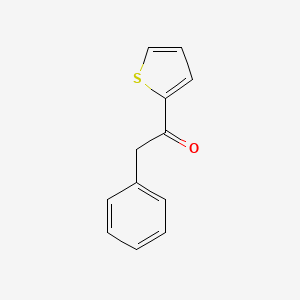

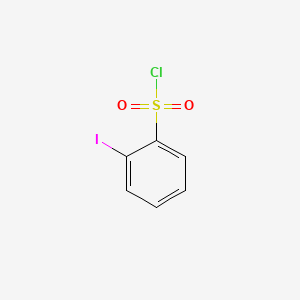

2-Iodobenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in various organic synthesis processes. It is related to a family of compounds that are characterized by the presence of a sulfonyl chloride group attached to an aromatic ring which is further substituted with an iodine atom. This structural motif is central to the reactivity and utility of these compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-iodobenzenesulfonyl chloride can be achieved through various methods. For instance, 2-iodoxybenzenesulfonic acid, a closely related compound, can be prepared by direct oxidation of 2-iodobenzenesulfonic acid or hydrolysis of the methyl ester of 2-iodylbenzenesulfonic acid . Additionally, amides of 2-iodoxybenzenesulfonic acid can be synthesized via dioxirane oxidation of the corresponding 2-iodobenzenesulfamides . These methods highlight the versatility and reactivity of the iodobenzenesulfonyl moiety in different synthetic contexts.

Molecular Structure Analysis

The molecular structure of compounds in the 2-iodobenzenesulfonyl chloride family can be complex, with the potential for various isomeric forms. For example, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and characterized by X-ray single crystal diffraction, revealing detailed information about their molecular and electronic structures . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Compounds similar to 2-iodobenzenesulfonyl chloride participate in a range of chemical reactions. Iodobenzene, for example, can catalyze the cyclization of 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Furthermore, 2-formylbenzenesulfonyl chloride reacts with primary amines to yield sulfonamido Schiff bases or 2-formylbenzenesulfonamide depending on the amine concentration . These reactions demonstrate the reactivity of the sulfonyl chloride group and its utility in constructing diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodobenzenesulfonyl chloride derivatives are influenced by their molecular structure. Steric hindrance, as seen in the case of 2,4,6-triisopropylbenzenesulfonyl chloride, can lead to specific bond lengths and bond-angle distortions, which in turn affect the compound's reactivity and selectivity . The presence of the sulfonyl chloride group also imparts certain reactivity patterns, such as susceptibility to nucleophilic attack, which is a common feature of sulfonyl chlorides.

Applications De Recherche Scientifique

Synthèse de composés pharmaceutiques

Chlorure de 2-iodobenzènesulfonyle: est largement utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa réactivité avec différents substrats organiques permet la construction de molécules complexes qui sont essentielles au développement de médicaments. Par exemple, il est utilisé dans la synthèse d'antibiotiques sulfonamides, qui sont cruciaux dans la lutte contre les infections bactériennes .

Applications en science des matériaux

En science des matériaux, le This compound sert de précurseur pour la modification des propriétés de surface des matériaux. Il peut être utilisé pour introduire des groupes sulfonyle sur les chaînes polymères, modifiant ainsi leur interaction avec d'autres substances et améliorant les performances du matériau dans des applications spécifiques .

Chimie analytique

This compound: joue un rôle en chimie analytique où il est utilisé pour préparer des dérivés de composés à analyser. Sa capacité à réagir et à se fixer à divers groupes fonctionnels en fait un réactif précieux dans des techniques telles que la chromatographie et la spectrométrie de masse, aidant à l'identification et à la quantification des substances .

Études environnementales

Ce composé est également important dans les études environnementales. Il peut être utilisé pour synthétiser des composés marqués avec des isotopes comme C-14 ou C-13, qui sont ensuite utilisés pour suivre le devenir et le transport environnementaux des polluants. Ceci est particulièrement important pour comprendre le comportement des contaminants dans les systèmes écologiques .

Applications industrielles

Dans le secteur industriel, le This compound est impliqué dans les procédés de fabrication de divers produits chimiques. Il est utilisé dans la production de colorants, d'agrochimiques et d'autres produits chimiques industriels où il agit comme un intermédiaire clé en raison de son groupe chlorure de sulfonyle réactif.

Synthèse de ligands et de complexes

En chimie de coordination, le This compound est utilisé pour synthétiser des ligands qui peuvent se lier à des ions métalliques pour former des complexes. Ces complexes ont des applications allant de la catalyse aux matériaux aux propriétés magnétiques et électroniques uniques .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Iodobenzenesulfonyl chloride is a chemical compound that has been identified as a potential inhibitor of phosphoglycerate mutase 1 , a key enzyme involved in the glycolytic pathway. This enzyme plays a crucial role in cellular metabolism, particularly in cancer cells, making it a promising target for cancer therapy .

Mode of Action

It is known that the compound can cause angular distortions at the ring c atoms of the molecule . This could potentially interfere with the normal functioning of the target enzyme, thereby inhibiting its activity .

Biochemical Pathways

By inhibiting phosphoglycerate mutase 1, 2-Iodobenzenesulfonyl chloride can disrupt the glycolytic pathway . This pathway is crucial for the production of ATP, the main energy currency of the cell. Disruption of this pathway can lead to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .

Result of Action

The inhibition of phosphoglycerate mutase 1 by 2-Iodobenzenesulfonyl chloride can lead to a decrease in ATP production . This can have a variety of effects at the molecular and cellular level, including a decrease in cellular energy levels and potential disruption of other cellular processes that require ATP. In the context of cancer therapy, this could potentially lead to the death of cancer cells, which are often heavily reliant on glycolysis for their energy needs .

Action Environment

The action, efficacy, and stability of 2-Iodobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas at 2–8 °C . Additionally, the pH of the environment can potentially affect the compound’s reactivity.

Analyse Biochimique

Biochemical Properties

2-Iodobenzenesulfonyl chloride plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a sulfonylating agent, where it transfers the sulfonyl group to nucleophilic sites on biomolecules. This interaction is essential in the modification of proteins and peptides, influencing their function and stability. The compound’s ability to form covalent bonds with amino acid residues such as lysine and cysteine makes it a valuable tool in studying protein function and enzyme activity .

Cellular Effects

The effects of 2-Iodobenzenesulfonyl chloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 2-Iodobenzenesulfonyl chloride can modulate the expression of genes involved in detoxification and antioxidant defense. Its impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Iodobenzenesulfonyl chloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain proteases by covalently modifying their active sites. This inhibition can result in the accumulation of substrate proteins, affecting various cellular processes. Additionally, 2-Iodobenzenesulfonyl chloride can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodobenzenesulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Iodobenzenesulfonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained oxidative stress and chronic activation of stress response pathways, potentially leading to cellular damage .

Dosage Effects in Animal Models

The effects of 2-Iodobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exert minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2-Iodobenzenesulfonyl chloride can exhibit toxic effects, including tissue damage and organ dysfunction. These adverse effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-Iodobenzenesulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo sulfonation and iodination reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, 2-Iodobenzenesulfonyl chloride can affect the levels of key metabolites, altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 2-Iodobenzenesulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Once inside the cell, 2-Iodobenzenesulfonyl chloride can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biochemical activity and cellular effects .

Propriétés

IUPAC Name |

2-iodobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNWNLNPDRYULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347885 | |

| Record name | 2-Iodobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63059-29-0 | |

| Record name | 2-Iodobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of the iodine and sulfonyl chloride substituents on the benzene ring structure in 2-Iodobenzenesulfonyl chloride?

A1: The research states that the presence of both iodine and sulfonyl chloride groups in the ortho position of the benzene ring leads to "angular distortions at the ring C atoms rather than significant displacement of the substituents out of the ring plane." [] This suggests that the steric hindrance caused by these large substituents primarily affects the bond angles within the ring, rather than forcing the substituents themselves to bend out of the plane.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)